PKC Binding Affinity: PDD vs. PMA, PDBu, and PDA — 175-Fold Range in Ki Values
PDD binds the phorbol ester aporeceptor (PKC regulatory domain) with Ki = 7.7 × 10⁻⁹ M, placing it between the ultra-potent PMA (Ki = 4.4 × 10⁻¹¹ M) and the weaker PDBu (Kd = 3.1 × 10⁻⁹ M) or PDA (Ki = 4.4 × 10⁻⁷ M). Thus PDD is ~175-fold less potent than PMA yet ~57-fold more potent than PDA [1]. In a functional yeast phenotypic assay expressing individual mammalian PKC isoforms, PDD and PDB presented efficacy similar to PMA on classical (α, βI) and novel (δ, η) isoforms, while other analogs (PMM, PDA, PA, dPPA) showed lower efficacies [2].
| Evidence Dimension | PKC regulatory domain binding affinity (competitive inhibition of [³H]PDBu binding in mouse brain cytosol) |
|---|---|
| Target Compound Data | PDD Ki = 7.7 × 10⁻⁹ M (7.7 nM) |
| Comparator Or Baseline | PMA Ki = 4.4 × 10⁻¹¹ M (44 pM); PDBu Kd = 3.1 × 10⁻⁹ M (3.1 nM); PDA Ki = 4.4 × 10⁻⁷ M (440 nM) |
| Quantified Difference | PDD is ~175-fold weaker than PMA; ~2.5-fold weaker than PDBu; ~57-fold stronger than PDA |
| Conditions | Mouse brain cytosol, phosphatidylserine-reconstituted [20-³H]phorbol-12,13-dibutyrate competition binding assay; and yeast phenotypic growth inhibition assay with individually expressed mammalian PKC isoforms |
Why This Matters
PDD occupies a unique intermediate position in the phorbol ester affinity spectrum, offering PKC activation potency suitable for experiments where PMA's supraphysiological potency may cause rapid receptor downregulation or where PDBu's relatively low lipophilicity does not adequately model hydrophobic ligand behavior.
- [1] Blumberg PM, Delclos KB, Jaken S. Characterization of a specific phorbol ester aporeceptor in mouse brain cytosol. Proc Natl Acad Sci USA. 1983;80(14):4208-4212. doi:10.1073/pnas.80.14.4208 View Source
- [2] Saraiva L, Fresco P, Pinto E, Gonçalves J. Characterization of phorbol esters activity on individual mammalian protein kinase C isoforms, using the yeast phenotypic assay. Eur J Pharmacol. 2004;491(2-3):101-110. doi:10.1016/j.ejphar.2004.03.035 View Source
